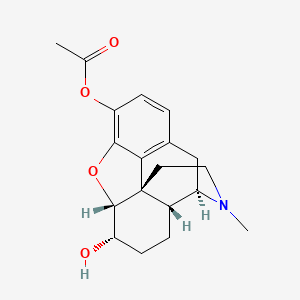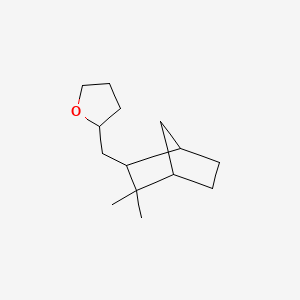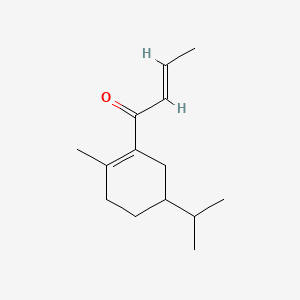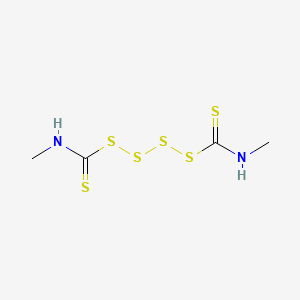
N(1),N(4)-Dimethyl-1,4-tetrasulfanedicarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(1),N(4)-Dimethyl-1,4-tetrasulfanedicarbothioamide is a sulfur-containing organic compound It is characterized by the presence of multiple sulfur atoms and thioamide groups, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(4)-Dimethyl-1,4-tetrasulfanedicarbothioamide typically involves the reaction of dimethylamine with carbon disulfide, followed by oxidation and cyclization steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium hydroxide or potassium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N(1),N(4)-Dimethyl-1,4-tetrasulfanedicarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or disulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the thioamide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as lithium aluminum hydride or sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.
Applications De Recherche Scientifique
N(1),N(4)-Dimethyl-1,4-tetrasulfanedicarbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N(1),N(4)-Dimethyl-1,4-tetrasulfanedicarbothioamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N(1),N(4)-Dimethyl-1,4-tetrasulfanedicarbothioamide include other sulfur-containing thioamides and tetrasulfides. Examples include:
- N,N-Dimethylthioformamide
- N,N-Dimethylthioacetamide
- Tetrasulfanedicarbothioamide
Uniqueness
What sets this compound apart from similar compounds is its specific arrangement of sulfur atoms and thioamide groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
5439-57-6 |
|---|---|
Formule moléculaire |
C4H8N2S6 |
Poids moléculaire |
276.5 g/mol |
Nom IUPAC |
(methylcarbamothioyltrisulfanyl) N-methylcarbamodithioate |
InChI |
InChI=1S/C4H8N2S6/c1-5-3(7)9-11-12-10-4(8)6-2/h1-2H3,(H,5,7)(H,6,8) |
Clé InChI |
LGLKIMATEGSGNB-UHFFFAOYSA-N |
SMILES canonique |
CNC(=S)SSSSC(=S)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


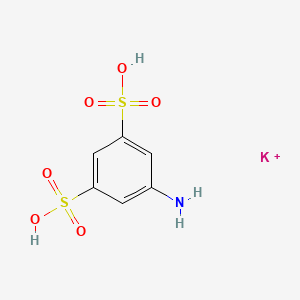
![(Z,Z)-1,1,3,3-Tetraoctyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B12671442.png)

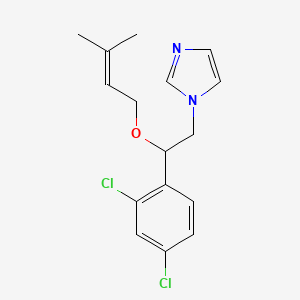
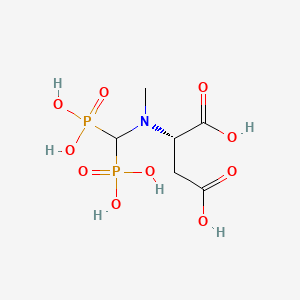
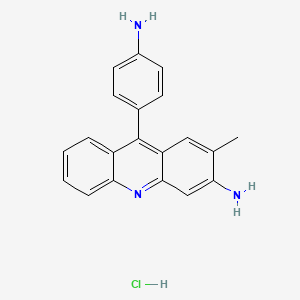
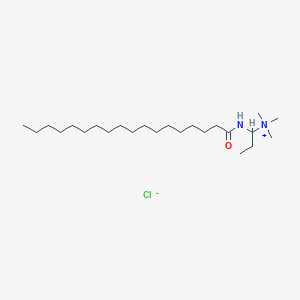


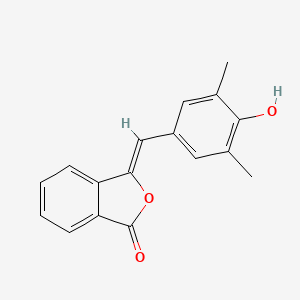
![Dimethyl(naphthylmethyl)[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B12671491.png)
